4-(4-propylcyclohexyl)phenyl acetate
Overview
Description
4-(4-propylcyclohexyl)phenyl acetate is a useful research compound. Its molecular formula is C17H24O2 and its molecular weight is 260.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.177630004 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Electrolyte Additive in Lithium-Ion Batteries
4-(4-propylcyclohexyl)phenyl acetate and its derivatives, like fluorophenyl acetate, have been investigated as potential electrolyte additives in lithium-ion batteries. Research has shown that substituting phenyl acetate with fluorine can enhance the stability and performance of these batteries, particularly in terms of cyclic stability and capacity retention (Li et al., 2014).
2. Interaction with Human Serum Albumin
Studies on derivatives of this compound, such as thiosemicarbazone derivatives, have shown significant interactions with human serum albumin (HSA). This interaction is crucial for understanding the pharmacokinetic mechanisms of drugs derived from these compounds (Karthikeyan et al., 2016).
3. Chemical Synthesis and Production
Research has also focused on the chemical synthesis of 4-(4-propylcyclohexyl)phenyl derivatives, highlighting methods that are efficient, cost-effective, and suitable for scale-up production. These methods are vital for the industrial production of these compounds (An Zhong-wei, 2008).
4. Green Chemistry Applications
In the field of green chemistry, derivatives of this compound have been used in Suzuki coupling reactions. These reactions are significant for developing sustainable chemical processes and for the synthesis of compounds with anti-arthritic potential (Costa et al., 2012).
5. Photochemical Properties
The photochemical properties of phenyl acetate and its derivatives have been a subject of research, contributing to the understanding of chemical reaction mechanisms under light exposure. This research has applications in fields like photodynamic therapy and photochemical synthesis (Shizuka et al., 1969).
6. Separation and Purification Processes
This compound derivatives have been used in studies on the separation and purification of chemical compounds, utilizing techniques like selective sorption and desorption with zeolites, which are crucial for industrial chemical processing (Smith et al., 1997).
7. Anti-Inflammatory and Analgesic Activities
Some derivatives of this compound have been synthesized and tested for their anti-inflammatory and analgesic activities. These studies contribute to the development of new pharmaceuticals for treating conditions like arthritis (Terada et al., 1984).
8. Drug Synthesis and Identification
The synthesis of illicit drugs from derivatives of phenyl acetate, such as this compound, has been studied to aid in forensic science. Understanding these synthesis processes is crucial for law enforcement and forensic investigations (Allen et al., 1992).
Properties
IUPAC Name |
[4-(4-propylcyclohexyl)phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-4-14-5-7-15(8-6-14)16-9-11-17(12-10-16)19-13(2)18/h9-12,14-15H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSIYCPFFIHDDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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